molecular formula C32H66O5Sn2 B13978516 Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester CAS No. 56533-00-7

Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester

Cat. No.: B13978516
CAS No.: 56533-00-7
M. Wt: 768.3 g/mol
InChI Key: JODHNYNOXHOLEN-UHFFFAOYSA-L
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Description

Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester is a chemical compound with the molecular formula C32H66O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and is often used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester typically involves the reaction of octanoic acid with a tin-based reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include tin oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 1,1’- (1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester: Similar in structure but with acetic acid instead of octanoic acid.

    Benzoic acid, 1,1’-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester: Contains benzoic acid instead of octanoic acid.

Uniqueness

Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

56533-00-7

Molecular Formula

C32H66O5Sn2

Molecular Weight

768.3 g/mol

IUPAC Name

[dibutyl-[dibutyl(octanoyloxy)stannyl]oxystannyl] octanoate

InChI

InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8(9)10;4*1-3-4-2;;;/h2*2-7H2,1H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2

InChI Key

JODHNYNOXHOLEN-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC

Origin of Product

United States

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